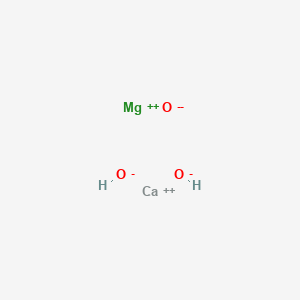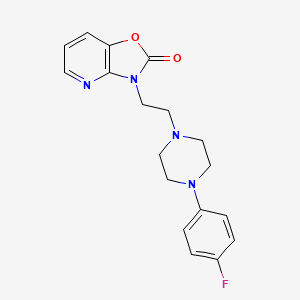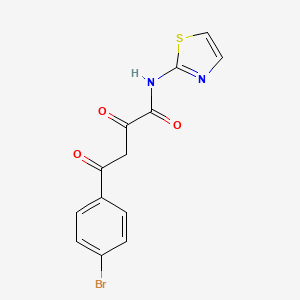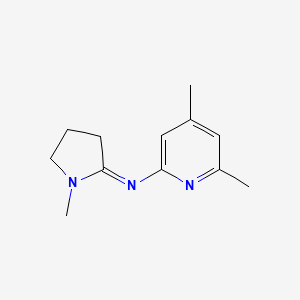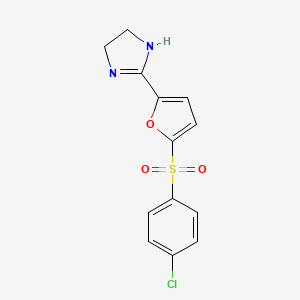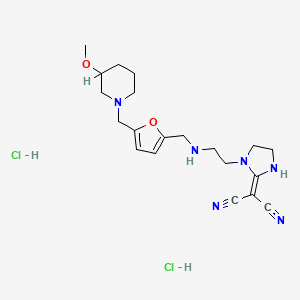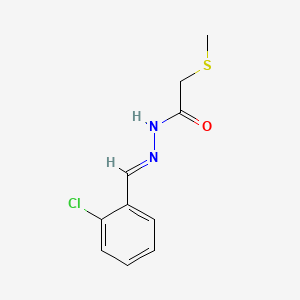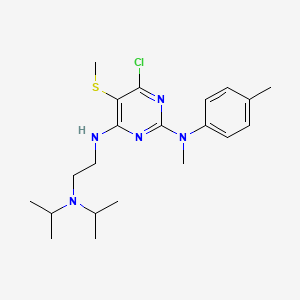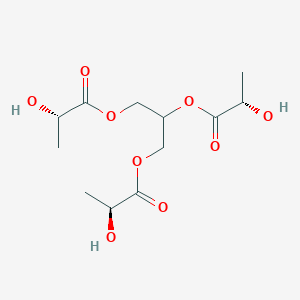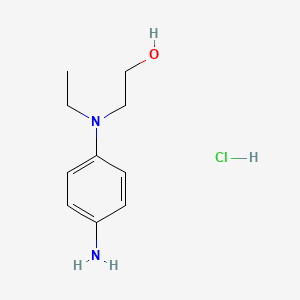
2-(4-amino-N-ethylanilino)ethanol;hydrochloride
货号:
B12733102
CAS 编号:
42983-75-5
分子量:
216.71 g/mol
InChI 键:
DXQJAGRWBMOVAO-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氨基-N-乙基苯胺基)乙醇;盐酸盐是一种属于乙醇胺类化合物的化学物质。它是无色至淡黄色液体,可溶于水和有机溶剂。由于其独特的化学结构和生物活性,该化合物已被研究用于潜在的治疗和工业应用。
准备方法
化学反应分析
科学研究应用
2-(4-氨基-N-乙基苯胺基)乙醇;盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用于合成非线性光学生色团和其他复杂的复杂有机分子。
生物学: 该化合物被研究用于其潜在的生物活性及其与各种生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括用作药物开发的前体。
工业: 该化合物用于生产染料、颜料和其他工业化学品。
作用机制
相似化合物的比较
属性
CAS 编号 |
42983-75-5 |
|---|---|
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC 名称 |
2-(4-amino-N-ethylanilino)ethanol;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;/h3-6,13H,2,7-8,11H2,1H3;1H |
InChI 键 |
DXQJAGRWBMOVAO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methyle...
Cat. No.: B12733025
CAS No.: 126105-20-2
Testosterone oxime, (E)-
Cat. No.: B12733027
CAS No.: 14958-66-8
(4-Fluorophenyl)phenylmethanone oxime
Cat. No.: B12733029
CAS No.: 362-99-2
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-t...
Cat. No.: B12733049
CAS No.: 85684-44-2


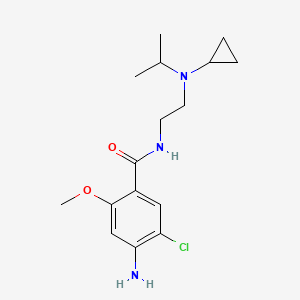
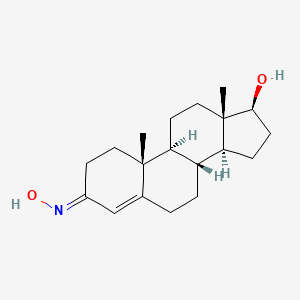
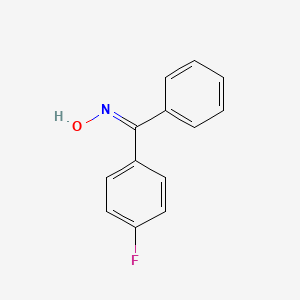
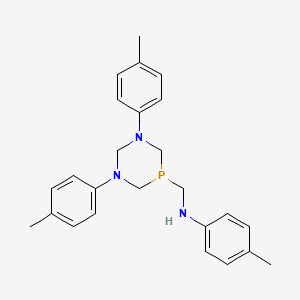
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
